molecular formula C20H16F6N4 B2467320 7-(4-Phenylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine CAS No. 241488-25-5

7-(4-Phenylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Cat. No.: B2467320
CAS No.: 241488-25-5
M. Wt: 426.366
InChI Key: PJYILDKXLTZUMV-UHFFFAOYSA-N
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Description

7-(4-Phenylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with phenylpiperazine and trifluoromethyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Phenylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane or acetonitrile to facilitate the cyclization and substitution processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

7-(4-Phenylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions include naphthyridine oxides, reduced naphthyridine derivatives, and substituted naphthyridine compounds, each with distinct chemical and biological properties.

Scientific Research Applications

7-(4-Phenylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Phenylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is unique due to the presence of two trifluoromethyl groups, which enhance its lipophilicity and metabolic stability. This structural feature distinguishes it from other similar compounds and contributes to its distinct pharmacological profile.

Properties

IUPAC Name

7-(4-phenylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F6N4/c21-19(22,23)15-12-16(20(24,25)26)27-18-14(15)6-7-17(28-18)30-10-8-29(9-11-30)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYILDKXLTZUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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